ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
CAS No.: 923440-48-6
Cat. No.: VC4685286
Molecular Formula: C14H14BrN3O3S2
Molecular Weight: 416.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923440-48-6 |
|---|---|
| Molecular Formula | C14H14BrN3O3S2 |
| Molecular Weight | 416.31 |
| IUPAC Name | ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C14H14BrN3O3S2/c1-2-21-14(20)18-6-5-8-10(7-18)23-13(16-8)17-12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,19) |
| Standard InChI Key | VNNHOQNQJWCPPS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Introduction
Ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, including a thiazolopyridine core and a bromothiophene moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the bromothiophene and thiazolopyridine frameworks, suggests its utility in the development of novel therapeutic agents.
Synthesis
The synthesis of ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. Common synthetic routes include the formation of the thiazolopyridine core followed by the introduction of the bromothiophene moiety through amide bond formation. Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity.
Chemical Reactivity
The chemical reactivity of ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be attributed to the presence of multiple functional groups. The thiazolopyridine moiety may undergo nucleophilic substitutions and electrophilic additions, while the bromothiophene group can participate in cross-coupling reactions. Additionally, the ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
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